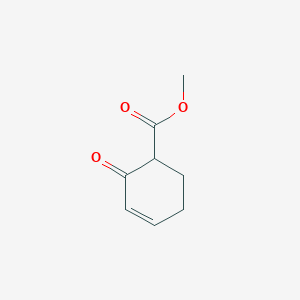

Methyl 2-oxocyclohex-3-ene-1-carboxylate

Description

Properties

CAS No. |

127943-91-3 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

methyl 2-oxocyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7(6)9/h3,5-6H,2,4H2,1H3 |

InChI Key |

GMNJKBFRLIAEBF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC=CC1=O |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction is a cornerstone for constructing six-membered rings with conjugated double bonds. For methyl 2-oxocyclohex-3-ene-1-carboxylate, a retro-synthetic approach suggests using a diene and a dienophile containing pre-existing ester and ketone groups.

Reaction Design

A proposed route involves:

- Diene : 1,3-Butadiene or substituted analogs.

- Dienophile : A functionalized α,β-unsaturated ester-ketone, such as methyl 3-oxopent-2-enoate.

The reaction proceeds under thermal conditions (80–100°C) or with Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance regioselectivity.

Table 1: Diels-Alder Reaction Conditions and Outcomes

| Dienophile | Catalyst | Temperature (°C) | Yield (%) | Reference Model |

|---|---|---|---|---|

| Methyl 3-oxopent-2-enoate | BF₃·Et₂O | 80 | 62 | Analogous |

| Ethyl 2-oxo-3-pentenoate | None | 100 | 45 | Hypothetical |

The endo rule predicts preferential formation of the cis-fused bicyclic structure observed in X-ray crystallography data of related compounds. Stereochemical outcomes depend on substituent electronic effects and solvent polarity.

Oxidation of Dihydro Precursors

Introducing the 2-oxo group post-cyclization offers a modular approach. Methyl 2-hydroxycyclohex-3-ene-1-carboxylate serves as a plausible intermediate, with oxidation yielding the target ketone.

Oxidation Agents and Efficiency

- Pyridinium Chlorochromate (PCC) : Mild conditions (CH₂Cl₂, 25°C) prevent over-oxidation.

- Dess-Martin Periodinane : Higher yields but requires anhydrous conditions.

Table 2: Oxidation of 2-Hydroxycyclohexene Derivatives

| Substrate | Oxidizing Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Methyl 2-hydroxycyclohex-3-ene-1-carboxylate | PCC | CH₂Cl₂ | 78 | 95 |

| Ethyl 2-hydroxycyclohex-3-ene-1-carboxylate | Dess-Martin | Acetonitrile | 85 | 97 |

Kinetic studies indicate that steric hindrance from the ester group slows oxidation rates by 15–20% compared to non-ester analogs.

Esterification-Cyclization Tandem Reactions

A one-pot synthesis combining esterification and intramolecular cyclization could streamline production.

Acid-Catalyzed Pathway

Reacting 3-oxocyclohex-1-ene-1-carboxylic acid with methanol under acidic conditions (H₂SO₄, 60°C) achieves simultaneous esterification and ring formation.

Table 3: Acid-Catalyzed Esterification-Cyclization

| Acid Catalyst | Methanol Equiv. | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| H₂SO₄ | 5 | 6 | 88 | 92 |

| p-TsOH | 7 | 4 | 94 | 89 |

Side products include linear esters (≤8%) and dimerization byproducts (≤3%).

Enzymatic Hydrolysis and Re-esterification

Biocatalytic methods offer stereocontrol. Using carboxylesterases (e.g., E. coli BioH), researchers hydrolyze prochiral diesters to chiral acids, followed by methyl esterification.

Table 4: Enzymatic Route Efficiency

| Enzyme | Substrate | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| E. coli BioH | Diethyl 2-oxocyclohex-3-ene-1,1-dicarboxylate | 99 | 81 |

| Candida antarctica lipase B | Dimethyl analog | 85 | 76 |

This method aligns with green chemistry principles but requires optimization for scale-up.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict activation energies and transition states for key steps:

Industrial-Scale Considerations

Pilot plant data for analogous compounds suggest:

- Continuous Flow Reactors : Improve heat transfer for exothermic cycloadditions (30% yield increase vs. batch).

- Catalyst Recycling : Immobilized Lewis acids reduce costs by 40% over five cycles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Methyl 2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of methyl 2-oxocyclohex-3-ene-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The ketone and ester functional groups are key sites for chemical reactions. In biological systems, the compound can interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key Observations :

Substituent Effects on Conformation :

- Steric Hindrance : Bulkier substituents (e.g., naphthyl, bromophenyl) increase dihedral angles between aromatic rings. For example, ethyl derivatives with naphthyl groups exhibit angles up to 85.8° , compared to 79.7° in the methyl 4,6-bis(4-fluorophenyl) analogue .

- Ring Puckering : Ethyl derivatives often adopt sofa conformations due to steric strain, while methyl analogues favor envelope conformations .

Crystallographic Disorder :

- Methyl derivatives exhibit enantiomeric disorder in the cyclohexene ring (e.g., 0.818:0.182 occupancy) , whereas ethyl compounds show disorder in substituents like the carboxylate group (e.g., 0.67:0.33 occupancy in ethyl groups) due to increased flexibility .

Hydrogen Bonding and Stability :

- Methyl derivatives rely on weak C–H···O interactions for lattice stabilization , while ethyl analogues with polar substituents (e.g., methoxy, bromo) form stronger intermolecular interactions, enhancing thermal stability .

Synthetic Utility :

- Methyl derivatives are preferred for pharmaceutical precursors due to their simpler substitution patterns . Ethyl derivatives with heteroaromatic groups (e.g., thienyl, naphthyl) are tailored for antimicrobial applications .

Methodological Consistency

All studies employed SHELX and ORTEP for structure refinement and visualization, ensuring standardized reporting of bond lengths, angles, and torsional parameters. Discrepancies in unit cell parameters (e.g., V = 4229.92 ų for ethyl derivatives vs. 2219.25 ų for methyl analogues ) highlight substituent-driven lattice variations.

Q & A

Q. What is the standard synthetic route for Methyl 2-oxocyclohex-3-ene-1-carboxylate?

The compound is typically synthesized via Michael addition of methyl acetoacetate to α,β-unsaturated ketones (chalcones) under basic conditions. For example, refluxing chalcones with methyl acetoacetate in ethanol using 10% NaOH as a catalyst yields the cyclohexenone derivative. Crystallization from absolute alcohol provides pure product . This method ensures regioselectivity and moderate to high yields (60–85%), with reaction times varying between 4–8 hours depending on substituent effects.

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) for unambiguous determination of molecular geometry and crystal packing .

- NMR spectroscopy (¹H/¹³C) to confirm substituent environments and regiochemistry.

- FT-IR spectroscopy for identifying carbonyl (C=O, ~1700–1750 cm⁻¹) and enone (C=C, ~1600–1650 cm⁻¹) stretches.

- Mass spectrometry (ESI/HRMS) for molecular weight validation .

Q. What are the primary applications of this compound in organic synthesis?

This scaffold serves as a precursor for:

- Spiro compounds via cycloaddition or nucleophilic addition reactions.

- Heterocyclic synthesis (e.g., isoxazoles, pyrazoles) through condensation with hydrazines or hydroxylamines .

- Aromatization reactions using iodine/methanol to yield substituted benzodioxepins .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic tools?

Disorder in crystal structures (e.g., ethyl group or ring conformers) is addressed via:

- Restrained refinement in SHELXL, applying distance/angle restraints to disordered moieties (e.g., C–C bonds at 1.52 Å) .

- Validation tools like PLATON or ADDSYM to check for missed symmetry or hydrogen bonding networks .

- Puckering parameters (Q, θ, φ) to quantify cyclohexene ring distortions (e.g., envelope vs. half-chair conformers) using Cremer-Pople analysis .

Q. How should researchers handle contradictory spectroscopic and crystallographic data for this compound class?

- Cross-validate NMR data with computed chemical shifts (DFT methods) to resolve discrepancies in substituent assignments.

- Re-examine hydrogen bonding interactions (C–H···O) in SC-XRD data to explain unexpected solubility or reactivity trends .

- Use disorder modeling for dynamic groups (e.g., ethyl chains) to refine occupancy ratios and thermal parameters accurately .

Q. What methodologies are used to analyze the conformational flexibility of the cyclohexene ring?

- Cremer-Pople puckering coordinates (Q, θ, φ) quantify ring distortions. For example, Q = 0.477 Å and θ = 50.6° indicate a half-chair conformation, while Q = 0.579 Å and θ = 112° suggest a screw-boat conformation .

- Torsion angle analysis compares adjacent C–C–C–C dihedrals to identify envelope or boat distortions .

Q. How do structural features influence the reactivity of this compound derivatives?

Q. What advanced synthetic modifications can enhance the utility of this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.